molecular formula C17H13FN2O3 B12706750 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-imidazol-2-yl)-, monohydrochloride CAS No. 280571-93-9

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-imidazol-2-yl)-, monohydrochloride

Cat. No.: B12706750
CAS No.: 280571-93-9
M. Wt: 312.29 g/mol
InChI Key: LQCJEKNSINSVSL-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-imidazol-2-yl)-, monohydrochloride is a complex organic compound with a unique structure that includes a fluorophenyl group, a furan ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-imidazol-2-yl)-, monohydrochloride typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the fluorophenyl group through a Friedel-Crafts alkylation reaction. The imidazole ring is then synthesized and attached to the furan ring via a condensation reaction. The final step involves the formation of the monohydrochloride salt through the reaction with hydrochloric acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-imidazol-2-yl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-imidazol-2-yl)-, monohydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-imidazol-2-yl)-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group and imidazole moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole: This compound shares the fluorophenyl group but has a different core structure.

    Ethanone, 1-(4-methylphenyl)-: This compound has a similar propenone structure but lacks the furan and imidazole rings.

Uniqueness

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-imidazol-2-yl)-, monohydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the furan and imidazole rings contribute to its ability to interact with biological targets.

Properties

CAS No.

280571-93-9

Molecular Formula

C17H13FN2O3

Molecular Weight

312.29 g/mol

IUPAC Name

1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-imidazol-2-yl)prop-2-en-1-one

InChI

InChI=1S/C17H13FN2O3/c18-12-3-1-11(2-4-12)9-13-5-6-16(23-13)14(21)10-15(22)17-19-7-8-20-17/h1-8,10,22H,9H2,(H,19,20)

InChI Key

LQCJEKNSINSVSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(O2)C(=O)C=C(C3=NC=CN3)O)F

Origin of Product

United States

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